Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-
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Overview
Description
Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- is a useful research compound. Its molecular formula is C19H28F2O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene are currently unknown. This compound is a type of fluorinated liquid-crystal monomer
Biochemical Pathways
One study suggests that dealkylation, h-abstraction, and hydroxylation reactions are the primary metabolic pathways for this type of compound .
Result of Action
It’s known that fluorinated liquid-crystal monomers are potentially persistent, bioaccumulative, toxic, and ubiquitous in the environment and human samples .
Biochemical Analysis
Biochemical Properties
The metabolism of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, is poorly understood . It has been observed that dealkylation, H-abstraction, and hydroxylation reactions are the primary metabolic pathways .
Cellular Effects
Given its potential toxicity, it is likely to have significant impacts on cellular function .
Metabolic Pathways
The metabolic pathways of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, involve enzymes or cofactors that it interacts with .
Biological Activity
Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, also known by its CAS number 124729-02-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H28F2O
- Molecular Weight : 310.42 g/mol
- CAS Number : 124729-02-8
- Structure : The compound features a difluorophenyl group with an ethoxy substituent and a pentylcyclohexyl moiety.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzene derivatives has demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit histone demethylase LSD1 has been particularly noted, suggesting a mechanism for inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 1.52 | LSD1 Inhibition |
Compound B | HepG2 (Liver Cancer) | 2.01 | Apoptosis Induction |
Benzene Derivative | MCF-7 | Not specified | Potentially similar to above |
The structure–activity relationship (SAR) studies indicate that the presence of the ethoxy and difluoro groups may contribute to enhanced biological activity by influencing the compound's interaction with cellular targets.
Toxicological Studies
While exploring its biological activity, it is essential to consider the toxicological profile of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-. The compound has been associated with various risk factors:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
These findings necessitate caution in handling and further research to elucidate the compound's safety profile.
Microbial Interactions
A study investigating microbial degradation of benzene compounds found that the presence of similar benzene derivatives inhibited microbial metabolic activity. This suggests that while some derivatives may possess beneficial biological properties, they can also exhibit toxic effects on microbial communities .
Experimental Data
In a controlled experiment using microbial fuel cells (MFCs), researchers observed that benzene derivatives affected power generation capabilities due to their toxic impact on microbial populations. The adaptation time for microbial communities increased significantly in the presence of these compounds, indicating their inhibitory effects .
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2O/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-17(22-4-2)19(21)18(16)20/h12-15H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVOKVIZOOXEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591466 |
Source
|
Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124729-02-8 |
Source
|
Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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